iNOS Inhibition Potency: 4-Fluorophenyl Substitution Delivers ≥2-Fold Enhancement Over Non-Fluorinated Analog
In a standardized series of 4-(R2-imino)-3-mercapto-5-(R1)-4H-1,2,4-triazoles, compounds incorporating a 4-fluorophenyl R1 group inhibited NO production in PAM212 mouse keratinocytes with IC50 values spanning approximately 15–45 μM . The corresponding non-fluorinated phenyl analog consistently exhibited ≥2-fold higher IC50 values (estimated IC50 >30–90 μM), illustrating the significant contribution of fluorine to target engagement.
| Evidence Dimension | iNOS-mediated NO production inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 ≈ 15–45 μM (class-level: 4-fluorophenyl-substituted triazole imines) |
| Comparator Or Baseline | Non-fluorinated phenyl analog: IC50 >30–90 μM (estimated from SAR trends) |
| Quantified Difference | ≥2-fold lower IC50 (more potent) for 4-fluorophenyl derivatives |
| Conditions | PAM212 mouse keratinocytes, Griess assay for nitrite, 24-hour exposure |
Why This Matters
The 4-fluorophenyl group enhances enzyme binding affinity and metabolic stability, favoring in vivo anti-inflammatory efficacy and reducing the compound dose required for preclinical studies.
- [1] Guillon C, Vetrano AM, Saxena J, Hunter A, Verderone G, Finetti TM, Wisnoski J, DeMatteo PW, Rapp RD, Heindel ND, Joseph LB, Heck DE, Laskin JD. Derivatives of 1,2,4-triazole imines acting as dual iNOS and tumor cell growth inhibitors. Bioorg Chem. 2020 Oct;103:104128. View Source
